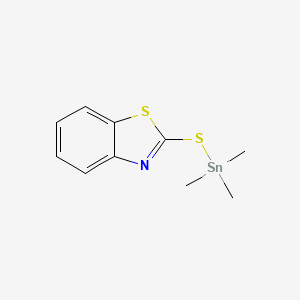![molecular formula C20H14S B14428609 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene CAS No. 82255-64-9](/img/structure/B14428609.png)
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is an organic compound that features a naphthalene moiety linked to a benzothiophene structure via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene typically involves the coupling of a naphthalene derivative with a benzothiophene derivative. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated naphthalene with a vinyl-substituted benzothiophene under basic conditions . The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a base like triethylamine, in a solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with saturated ethenyl groups.
Substitution: Halogenated or nitrated derivatives on the aromatic rings.
Scientific Research Applications
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Vinylnaphthalene: Similar structure but lacks the benzothiophene moiety.
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: Contains a naphthalene moiety but with different functional groups.
2-Naphthalenethiol: Features a naphthalene ring with a thiol group instead of a benzothiophene.
Uniqueness
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is unique due to the presence of both naphthalene and benzothiophene moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in materials science and pharmaceuticals.
Properties
CAS No. |
82255-64-9 |
|---|---|
Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-17-13-15(9-11-16(17)5-1)10-12-19-14-18-7-3-4-8-20(18)21-19/h1-14H |
InChI Key |
PLHCTYWUGUAHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


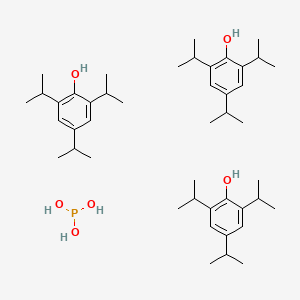

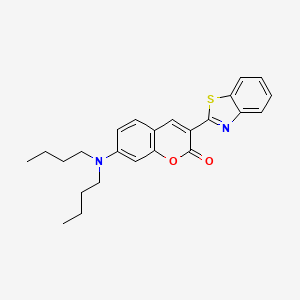


![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)


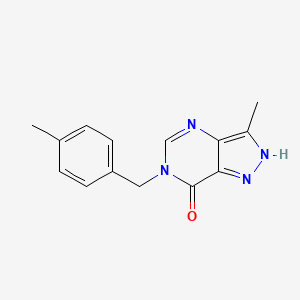
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
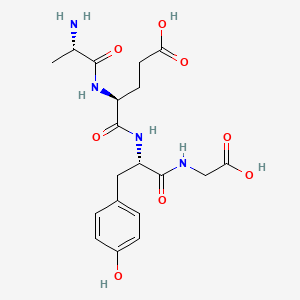
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
